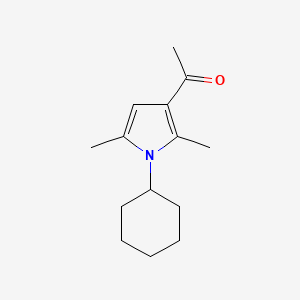
1-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone is a chemical compound with a unique structure that includes a cyclohexyl group, two methyl groups, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone typically involves the reaction of cyclohexylamine with 2,5-dimethylpyrrole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of this compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: Formation of 1-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanol.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
1-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-yl)methanol
Comparison
1-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone is unique due to its specific functional groups and structure, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for various research purposes.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
1-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C14H21NO/c1-10-9-14(12(3)16)11(2)15(10)13-7-5-4-6-8-13/h9,13H,4-8H2,1-3H3 |
InChI Key |
FIBSAROMUPUBOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2CCCCC2)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Dichloro-N-[(3R)-piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12064739.png)
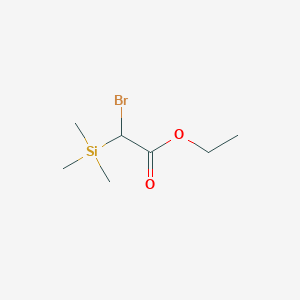
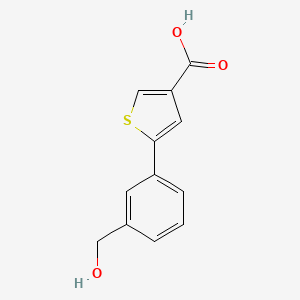


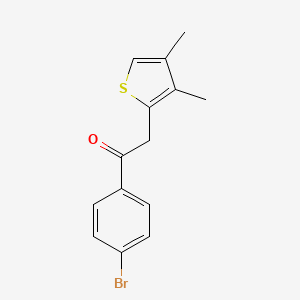

![Bis[bis(trimethylsilyl)methyl]-germanium II](/img/structure/B12064784.png)

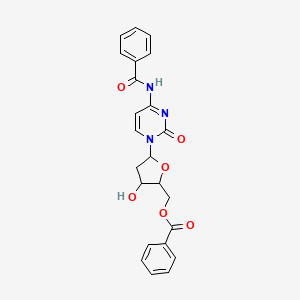
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidin-2-one](/img/structure/B12064803.png)

![[2-Hexadecanoyloxy-3-[hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B12064811.png)
